Methyl 2,2-dichloro-2-methoxyacetate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2,2-dichloro-2-methoxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Cl2O3/c1-8-3(7)4(5,6)9-2/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIGIASHGJFYOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(OC)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60938794 | |
| Record name | Methyl dichloro(methoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60938794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17640-25-4 | |
| Record name | Methyl dichloro(methoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60938794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2,2-dichloro-2-methoxyacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Nomenclature and Chemical Identity of Methyl 2,2 Dichloro 2 Methoxyacetate
Systematic IUPAC Naming Conventions for Methyl 2,2-dichloro-2-methoxyacetate
The name "this compound" is derived from the systematic naming conventions established by the International Union of Pure and Applied Chemistry (IUPAC). This name precisely describes the molecule's structure. The parent structure is an acetate (B1210297), a two-carbon carboxylate. The "methyl" prefix indicates the methyl ester functional group (-COOCH₃). The locants "2,2-dichloro" specify that two chlorine atoms are attached to the second carbon atom of the acetate backbone. Finally, "2-methoxy" indicates the presence of a methoxy (B1213986) group (-OCH₃) also attached to the second carbon.
Common Synonyms and Acronyms in Academic Literature
In academic and commercial literature, while "this compound" is the prevalent name, the compound may also be referred to by its systematic synonym, "Acetic acid, 2,2-dichloro-2-methoxy-, methyl ester". No common acronyms are widely documented for this specific chemical.
Chemical Abstracts Service (CAS) Registry Number and Its Significance (CAS: 17640-25-4)
The Chemical Abstracts Service (CAS), a division of the American Chemical Society, assigns a unique numerical identifier to every chemical substance described in the open scientific literature. wikipedia.org This identifier, known as the CAS Registry Number, for this compound is 17640-25-4 . chemsrc.comscbt.com The significance of the CAS number lies in its ability to provide an unambiguous, internationally recognized identifier for a substance, thereby eliminating confusion that may arise from different naming conventions or languages. cas.org Each CAS number is specific to a single substance, ensuring clear and reliable communication among scientists, industries, and regulatory bodies. wikipedia.orgcas.org
Molecular Formula and Molecular Weight Determination (C₄H₆Cl₂O₃)
The molecular formula for this compound is C₄H₆Cl₂O₃ . scbt.com This formula indicates that each molecule is composed of four carbon atoms, six hydrogen atoms, two chlorine atoms, and three oxygen atoms. The molecular weight of the compound is calculated based on the atomic masses of its constituent elements and is determined to be 172.99 g/mol . scbt.com
Unique Identifiers (e.g., InChI, InChIKey, SMILES)
To facilitate database searching and computational chemistry, several standardized line notation systems are used to represent chemical structures. For this compound, these unique identifiers are:
SMILES (Simplified Molecular-Input Line-Entry System): COC(=O)C(Cl)(Cl)OC uni.lu
InChI (International Chemical Identifier): 1S/C4H6Cl2O3/c1-8-3(7)4(5,6)9-2/h1-2H3 uni.lu
InChIKey: FWIGIASHGJFYOL-UHFFFAOYSA-N uni.lu
The SMILES string is a concise representation of the molecular structure. The InChI is a more detailed, layered textual identifier that is unique for each substance. The InChIKey is a fixed-length, hashed version of the full InChI, primarily used for database and web searching.
Interactive Data Table: Chemical Identity of this compound
| Identifier Type | Value |
| IUPAC Name | This compound |
| CAS Number | 17640-25-4 chemsrc.comscbt.com |
| Molecular Formula | C₄H₆Cl₂O₃ scbt.com |
| Molecular Weight | 172.99 g/mol scbt.com |
| SMILES | COC(=O)C(Cl)(Cl)OC uni.lu |
| InChI | 1S/C4H6Cl2O3/c1-8-3(7)4(5,6)9-2/h1-2H3 uni.lu |
| InChIKey | FWIGIASHGJFYOL-UHFFFAOYSA-N uni.lu |
Synthetic Methodologies and Reaction Pathways for Methyl 2,2 Dichloro 2 Methoxyacetate
Established Synthetic Routes for Methyl 2,2-dichloro-2-methoxyacetate
The synthesis of this compound has been approached through several established chemical transformations. These routes often involve the use of potent chlorinating agents and starting materials that can undergo dichlorination at the α-carbon position.
Synthesis from Dialkyl Oxalates and Phosphorus Pentachloride
A historically significant and established method for the synthesis of this compound involves the reaction of a dialkyl oxalate, such as dimethyl oxalate, with phosphorus pentachloride (PCl₅). This reaction is a robust method for introducing two chlorine atoms to the α-carbon of the ester.
The reaction proceeds through the conversion of the enolizable α-ketoester into a dichlorinated product. Phosphorus pentachloride acts as a powerful chlorinating agent, capable of replacing the carbonyl oxygen and the enolic hydroxyl group with chlorine atoms. The subsequent reaction with a methoxy (B1213986) source, or the rearrangement of the intermediate in the presence of methanol (B129727), leads to the formation of the final product.
Reaction Scheme:
Key Reaction Parameters:
| Parameter | Condition |
| Reactants | Dimethyl oxalate, Phosphorus pentachloride |
| Solvent | Typically an inert solvent like carbon tetrachloride |
| Temperature | Elevated temperatures are often required |
| Stoichiometry | A molar excess of PCl₅ is generally used |
The mechanism is believed to involve the initial formation of a chloro phosphate (B84403) intermediate, which then undergoes further chlorination and rearrangement to yield the desired product. The reaction is often carried out under anhydrous conditions to prevent the hydrolysis of phosphorus pentachloride.
Alternative Synthetic Approaches and Their Mechanistic Studies
While the phosphorus pentachloride route is well-established, alternative synthetic strategies have been explored to either improve yields, reduce the use of hazardous reagents, or provide different mechanistic pathways.
One such alternative involves the direct chlorination of methyl methoxyacetate (B1198184) using a suitable chlorinating agent like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) under radical or ionic conditions. However, controlling the degree of chlorination to achieve the desired dichlorinated product can be challenging and may lead to a mixture of mono-, di-, and trichlorinated products.
Mechanistic studies of these alternative routes often focus on understanding the reactivity of the α-carbon and the nature of the chlorinating species. For radical chlorination, the stability of the resulting α-radical plays a crucial role in determining the product distribution. In contrast, ionic mechanisms would involve the formation of an enolate or enol ether intermediate, which then reacts with an electrophilic chlorine source.
Novel Synthetic Methods and Catalytic Systems in this compound Production
Recent advancements in organic synthesis have paved the way for the development of more efficient and environmentally benign methods for the production of halogenated compounds.
Exploration of Green Chemistry Principles in Synthesis
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. royalsocietypublishing.org In the context of this compound synthesis, this could involve replacing hazardous reagents like phosphorus pentachloride with greener alternatives. For instance, the use of solid-supported chlorinating agents or electrochemical methods for chlorination could offer a more sustainable approach. royalsocietypublishing.org
The use of less toxic and recyclable solvents is another key aspect of green chemistry. royalsocietypublishing.org Exploring reactions in ionic liquids or supercritical fluids could provide environmentally friendly alternatives to traditional chlorinated solvents. royalsocietypublishing.org
Catalyst Development and Optimization for Enhanced Yield and Selectivity
Catalysis plays a pivotal role in modern organic synthesis, offering pathways to enhance reaction rates, yields, and selectivity. The development of catalysts for the specific dichlorination of the α-position of methoxyacetate esters is an area of active research.
Potential catalytic systems could include:
Lewis acids: To activate the carbonyl group and facilitate nucleophilic attack by a chloride source.
Transition metal catalysts: To mediate radical chlorination reactions with high selectivity.
Phase-transfer catalysts: To facilitate the reaction between an aqueous solution of a chlorinating agent and an organic substrate.
Optimization of catalyst loading, reaction temperature, and pressure are crucial for maximizing the yield and selectivity towards this compound.
Impurity Profiling and Purification Techniques in this compound Synthesis
The synthesis of this compound is often accompanied by the formation of impurities that need to be identified and removed to obtain a product of high purity.
Potential Impurities:
| Impurity | Potential Source |
| Monochlorinated product | Incomplete chlorination |
| Trichlorinated product | Over-chlorination |
| Unreacted starting materials | Incomplete reaction |
| Hydrolysis products | Presence of moisture |
| Byproducts from side reactions | Depending on the specific synthetic route |
Purification Techniques:
The purification of this compound typically involves standard laboratory techniques:
Distillation: Fractional distillation is a common method for separating the desired product from impurities with different boiling points.
Chromatography: Column chromatography can be employed for the separation of closely related impurities. Techniques like solid-phase extraction using aminopropyl-based columns have been used for isolating chlorinated fatty acid methyl esters and could be applicable here. nih.gov
Washing: The crude product may be washed with a dilute base to remove acidic impurities, followed by washing with water and brine.
Drying: The purified organic layer is typically dried over an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate before final purification.
A thorough understanding of the impurity profile is essential for developing an effective purification strategy and ensuring the final product meets the required quality standards.
Analytical Methodologies for Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing a high degree of certainty in compound identification and purity assessment.
Table 1: Illustrative GC-MS Parameters for Analysis of Chlorinated Esters
| Parameter | Value |
| Column | A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically suitable for separating halogenated organic compounds. |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, hold for 5 minutes. |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min). |
| Ionization Mode | Electron Ionization (EI) at 70 eV. |
| Mass Range | 40-400 amu. |
The resulting chromatogram would show a major peak corresponding to this compound, and any minor peaks would indicate impurities. The mass spectrum of the main peak can be compared to a reference spectrum for confirmation of identity. The percentage purity can be calculated based on the relative peak areas in the chromatogram.
Recrystallization and Distillation Procedures for this compound
Purification of this compound is essential to remove any unreacted starting materials, by-products, or decomposition products. The choice between distillation and recrystallization depends on the physical state and thermal stability of the compound and its impurities. Given that this compound is a liquid at room temperature with a boiling point of 179-181 °C, distillation is the more appropriate purification method. sigmaaldrich.com
Distillation
Distillation separates components of a liquid mixture based on differences in their boiling points. For a compound like this compound, vacuum distillation is often preferred to prevent thermal decomposition that might occur at its atmospheric boiling point.
Table 2: General Parameters for Vacuum Distillation of this compound
| Parameter | Description |
| Apparatus | A standard vacuum distillation setup including a round-bottom flask, a distillation head with a condenser, a receiving flask, and a vacuum source with a pressure gauge. |
| Pressure | A reduced pressure is applied to lower the boiling point. The exact pressure will depend on the desired boiling temperature and the stability of the compound. |
| Heating | A heating mantle with a stirrer is used for uniform heating of the distillation flask. |
| Fraction Collection | Fractions are collected based on the boiling point at the given pressure. The main fraction containing the purified product is collected at a constant temperature. |
Recrystallization
While distillation is the primary method for purifying a liquid like this compound, recrystallization is a powerful technique for purifying solid compounds. If the compound were a solid, or if solid impurities needed to be removed, a recrystallization procedure would be considered. The general principle involves dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling to allow the desired compound to crystallize while the impurities remain dissolved in the solvent.
The choice of solvent is critical and is determined by the solubility characteristics of the compound. An ideal solvent would dissolve the compound well at high temperatures but poorly at low temperatures.
Table 3: Common Solvents for Recrystallization of Organic Compounds
| Solvent | Polarity |
| Water | High |
| Ethanol | High |
| Methanol | High |
| Acetone | Medium |
| Ethyl Acetate (B1210297) | Medium |
| Dichloromethane (B109758) | Low |
| Hexane (B92381) | Low |
For a halo-organic compound, a solvent system involving a polar and a non-polar solvent might be effective. For instance, dissolving the compound in a minimal amount of a solvent in which it is soluble (like dichloromethane or acetone) and then gradually adding a solvent in which it is less soluble (like hexane or heptane) until turbidity is observed, followed by heating to redissolve and slow cooling, can induce crystallization.
Chemical Reactivity and Mechanistic Investigations of Methyl 2,2 Dichloro 2 Methoxyacetate
Reactions Involving the Dichloromethyl Group
The dichloromethyl group is a key structural feature of Methyl 2,2-dichloro-2-methoxyacetate, influencing its electronic properties and reactivity. The two chlorine atoms, being highly electronegative, create an electron-deficient carbon center, making it susceptible to certain types of reactions.
Nucleophilic Substitution Reactions at the Dichloromethyl Moiety
The dichloromethyl carbon in this compound is a potential site for nucleophilic attack. However, direct bimolecular nucleophilic substitution (SN2) at a di-halogenated carbon is generally considered to be sterically hindered and electronically unfavorable. The presence of two chlorine atoms and a methoxy (B1213986) group creates significant steric bulk around the central carbon, impeding the backside attack characteristic of an SN2 mechanism.
Despite these challenges, under specific conditions, particularly with strong nucleophiles or through alternative mechanistic pathways, substitution can occur. For instance, structurally similar compounds like dichloromethyl methyl ether are known to act as formylating and chloromethylating agents, which implies a susceptibility to nucleophilic attack. These reactions often proceed through the formation of a stabilized carbocation or an oxocarbenium ion intermediate, facilitating the substitution process.
Table 1: Plausible Nucleophilic Substitution Reactions at the Dichloromethyl Moiety
| Nucleophile | Potential Product | Reaction Conditions | Mechanistic Notes |
| H₂O/OH⁻ | Glyoxylate derivatives | Acidic or Basic | May proceed via an intermediate hemiacetal. |
| ROH/RO⁻ | Orthoester derivatives | Acid or Base Catalysis | Formation of a more stable acetal-like structure. |
| RNH₂ | Aminal derivatives | - | Likely requires activation of the dichloromethyl group. |
It is important to note that detailed mechanistic studies specifically on the nucleophilic substitution reactions of the dichloromethyl group in this compound are not extensively reported in the literature. Therefore, the proposed reactions are largely based on the known reactivity of analogous compounds.
Radical Reactions and Related Mechanistic Pathways
The C-H bond is absent in the dichloromethyl group of this compound, precluding typical free-radical halogenation reactions that involve hydrogen abstraction. However, the C-Cl bonds can undergo homolytic cleavage under photolytic or high-temperature conditions, or in the presence of radical initiators.
The general mechanism for radical reactions involving the dichloromethyl group would proceed through the following steps:
Initiation: Formation of a radical species, often by homolytic cleavage of a C-Cl bond or from a radical initiator.
Propagation: The generated radical can then participate in a series of chain reactions. This could involve addition to unsaturated systems or abstraction of atoms from other molecules.
Termination: Combination of two radical species to form a stable, non-radical product.
One notable application of this compound involves its use in the preparation of methyl (Z)-α-methoxyacrylates. This transformation suggests reactivity at the dichloromethyl group, potentially involving a radical-mediated or a related single-electron transfer (SET) mechanism, although the precise details are not fully elucidated in readily available literature.
Reactions at the Ester Functional Group
The ester functional group is a prominent reactive site in this compound, readily undergoing hydrolysis and transesterification reactions, which are fundamental transformations in organic chemistry.
Hydrolysis Under Acidic and Basic Conditions
The hydrolysis of the methyl ester group in this compound yields 2,2-dichloro-2-methoxyacetic acid and methanol (B129727). This reaction can be catalyzed by both acids and bases, with distinct mechanistic pathways.
Acid-Catalyzed Hydrolysis:
Under acidic conditions, the carbonyl oxygen of the ester is protonated, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol lead to the formation of the carboxylic acid and regeneration of the acid catalyst.
Mechanism of Acid-Catalyzed Ester Hydrolysis:
Protonation of the carbonyl oxygen.
Nucleophilic attack by water on the carbonyl carbon.
Proton transfer from the attacking water molecule to one of the oxygen atoms of the original ester.
Elimination of methanol as a leaving group.
Deprotonation of the resulting protonated carboxylic acid to yield the final product.
Base-Catalyzed Hydrolysis (Saponification):
In the presence of a base, such as hydroxide (B78521) ion (OH⁻), the hydrolysis proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The collapse of this intermediate results in the elimination of the methoxide (B1231860) ion (CH₃O⁻) as a leaving group. The methoxide ion then deprotonates the newly formed carboxylic acid, driving the reaction to completion and forming a carboxylate salt. An acidic workup is subsequently required to protonate the carboxylate and isolate the carboxylic acid.
Mechanism of Base-Catalyzed Ester Hydrolysis:
Nucleophilic attack of the hydroxide ion on the carbonyl carbon.
Formation of a tetrahedral intermediate.
Elimination of the methoxide ion.
Acid-base reaction between the carboxylic acid and the methoxide ion.
A study on the hydrolysis of a structurally similar compound, 4-methoxyphenyl-2,2-dichloroethanoate, provides insights into the kinetics of such reactions, indicating that the presence of the dichloro group significantly influences the reaction rate.
Transesterification Reactions and Their Applications
Transesterification is a process where the alkoxy group of an ester is exchanged with the alkoxy group of an alcohol. For this compound, this would involve reacting it with a different alcohol (R'-OH) in the presence of an acid or base catalyst to form a new ester (2,2-dichloro-2-methoxyacetate of R') and methanol.
Acid-Catalyzed Transesterification:
The mechanism is analogous to acid-catalyzed hydrolysis, with the alcohol (R'-OH) acting as the nucleophile instead of water. The reaction is reversible, and the equilibrium can be shifted towards the desired product by using a large excess of the reactant alcohol or by removing one of the products (e.g., methanol) from the reaction mixture.
Base-Catalyzed Transesterification:
This process is initiated by the deprotonation of the reactant alcohol by a strong base to form a more nucleophilic alkoxide ion (R'O⁻). This alkoxide then attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate. Elimination of the original methoxide group yields the new ester.
Table 2: Overview of Ester Hydrolysis and Transesterification
| Reaction | Catalyst | Key Intermediate | Final Product (after workup if needed) |
| Acidic Hydrolysis | H⁺ | Protonated tetrahedral intermediate | 2,2-dichloro-2-methoxyacetic acid + Methanol |
| Basic Hydrolysis | OH⁻ | Tetrahedral intermediate | 2,2-dichloro-2-methoxyacetic acid + Methanol |
| Acidic Transesterification | H⁺ | Protonated tetrahedral intermediate | This compound (new ester) + Methanol |
| Basic Transesterification | RO⁻ | Tetrahedral intermediate | This compound (new ester) + Methanol |
Reactions Involving the Methoxy Group
The methoxy group attached to the dichlorinated carbon is generally less reactive than the ester or dichloromethyl functionalities. Cleavage of this C-O bond typically requires harsh reaction conditions.
Potential reactions involving this methoxy group could include ether cleavage under strongly acidic conditions, for example, using hydrohalic acids like HBr or HI. The mechanism would likely involve protonation of the methoxy oxygen, followed by nucleophilic attack by the halide ion. However, the presence of the two electron-withdrawing chlorine atoms would destabilize any potential carbocation intermediate, making an SN1-type mechanism unfavorable. An SN2-type displacement would also be challenging due to steric hindrance.
Detailed research specifically investigating the reactivity of this methoxy group in this compound is scarce. Therefore, predictions about its reactivity are based on general principles of ether chemistry and the electronic effects of the adjacent dichloromethyl group.
Ether Cleavage Reactions
The cleavage of the ether linkage in this compound represents a significant transformation. Ethers are generally stable, and their cleavage necessitates the use of strong reagents. wikipedia.org The reactivity of the methoxy group in this particular compound is influenced by the adjacent electron-withdrawing chlorine atoms.
Strong Lewis acids like boron tribromide (BBr₃) are potent reagents for the cleavage of ethers, particularly aryl methyl ethers. nih.govyoutube.comrsc.org The reaction typically proceeds via the formation of an adduct between the Lewis acid and the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. nih.gov This process is effective for demethylation and can often be achieved under mild conditions. nih.gov While specific studies on the cleavage of this compound with BBr₃ are not extensively documented in readily available literature, the general mechanism suggests that the methoxy group would be susceptible to cleavage by such strong Lewis acids. The reaction would likely yield a dichlorinated hydroxyester derivative after hydrolysis of the boron-containing intermediate.
Strong protic acids such as hydroiodic acid (HI) and hydrobromic acid (HBr) are also commonly employed for ether cleavage. rsc.org The reaction is initiated by protonation of the ether oxygen, which transforms the methoxy group into a good leaving group (methanol). rsc.org Subsequently, a nucleophile (iodide or bromide) attacks the carbon of the methyl group in an Sₙ2 reaction. rsc.org Given the structure of this compound, it is plausible that under harsh acidic conditions, the methoxy group could be cleaved to afford the corresponding α-hydroxy-α,α-dichloroester.
Functional Group Transformations of the Methoxy Moiety
Beyond complete cleavage, the methoxy group of this compound can potentially undergo other transformations, although such reactions are less common than ether cleavage. In some systems, Lewis acids can induce intramolecular rearrangements of methoxy groups. For instance, treatment of certain methoxy-substituted tetralones with boron trifluoride etherate has been shown to result in molecular transformations that include the methoxy group.
Another potential transformation could involve oxidative processes. However, the presence of the two chlorine atoms at the α-position significantly influences the electron density and reactivity of the methoxy group, potentially rendering it less susceptible to certain oxidative transformations that are common for other ethers.
Reactions with Organometallic Reagents
The ester functionality in this compound is a prime target for nucleophilic attack by organometallic reagents. However, the presence of the α,α-dichloro-α-methoxy moiety introduces unique reactivity patterns compared to simple esters.
This compound has been successfully employed in stereospecific two-carbon homologation of aldehydes under Barbier-type conditions. researchgate.netresearchgate.net This reaction, mediated by chromium(II) chloride, provides a mild and efficient route to methyl (Z)-α-methoxyacrylates. researchgate.netresearchgate.net The reaction proceeds with a high degree of stereoselectivity, favoring the Z-isomer. researchgate.netresearchgate.net A proposed mechanism involves a Reformatsky-type addition pathway. researchgate.netresearchgate.net
The reaction is applicable to a wide range of aromatic and aliphatic aldehydes, including those with electron-donating and electron-withdrawing substituents. researchgate.net The table below summarizes the results of the two-carbon homologation of various aldehydes with this compound. researchgate.net
| Entry | Aldehyde | Product | Yield (%) | Z:E Ratio |
|---|---|---|---|---|
| 1 | p-Tolualdehyde | Methyl (Z)-2-methoxy-3-(p-tolyl)acrylate | 75 | >97:3 |
| 2 | 4-Methoxybenzaldehyde | Methyl (Z)-2-methoxy-3-(4-methoxyphenyl)acrylate | 80 | >97:3 |
| 3 | Piperonal | Methyl (Z)-3-(benzo[d] nih.govresearchgate.netdioxol-5-yl)-2-methoxyacrylate | 78 | >97:3 |
| 4 | Methyl 4-formylbenzoate | Methyl (Z)-4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate | 72 | >97:3 |
| 5 | 4-(Trifluoromethyl)benzaldehyde | Methyl (Z)-2-methoxy-3-(4-(trifluoromethyl)phenyl)acrylate | 70 | >97:3 |
| 6 | 2-Naphthaldehyde | Methyl (Z)-2-methoxy-3-(naphthalen-2-yl)acrylate | 75 | >97:3 |
| 7 | Cinnamaldehyde | Methyl (2Z,4E)-2-methoxy-5-phenylpenta-2,4-dienoate | 65 | >97:3 |
| 8 | Cyclohexanecarbaldehyde | Methyl (Z)-3-cyclohexyl-2-methoxyacrylate | 60 | >97:3 |
| 9 | Heptanal | Methyl (Z)-2-methoxynon-2-enoate | 55 | >97:3 |
The reaction of esters with Grignard reagents typically results in the formation of tertiary alcohols through a double addition mechanism. wikipedia.org In the first step, the Grignard reagent adds to the carbonyl carbon to form a tetrahedral intermediate. wikipedia.org This intermediate then collapses, expelling the alkoxy group to form a ketone, which subsequently reacts with a second equivalent of the Grignard reagent to yield the tertiary alcohol after acidic workup. wikipedia.org
In the case of this compound, the reaction with Grignard reagents is expected to follow a similar pathway. However, the presence of the two chlorine atoms on the α-carbon could potentially influence the reaction. While specific studies on this reaction are not widely reported, the high reactivity of Grignard reagents suggests that they would readily attack the ester carbonyl. The stability of the potential leaving group, the dichloromethoxide anion, would play a role in the initial addition-elimination step.
Organolithium reagents are even more reactive than Grignard reagents and are also expected to react with the ester functionality of this compound. nih.govlibretexts.org Similar to Grignard reagents, they are likely to add twice to the ester carbonyl to form a tertiary alcohol. libretexts.org The strong basicity of organolithium reagents could also potentially lead to side reactions, such as deprotonation at the methyl group of the methoxy moiety, although this is less likely given the higher reactivity of the ester carbonyl.
Lewis Acid-Mediated Reactions of this compound
Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds between an aromatic ring and an acyl group, typically from an acyl chloride or anhydride, in the presence of a Lewis acid catalyst. nih.govmasterorganicchemistry.com The Lewis acid activates the acylating agent, making it more electrophilic and susceptible to attack by the electron-rich aromatic ring. nih.govmasterorganicchemistry.com
While there is a lack of specific literature detailing the use of this compound as an acylating agent in Friedel-Crafts reactions, the structurally related dichloromethyl methyl ether has been shown to be an effective formylating agent for electron-rich aromatic rings in the presence of TiCl₄. This suggests that this compound could potentially act as a precursor to a dichloromethoxyacetyl cation or a related electrophilic species under the influence of a strong Lewis acid like AlCl₃, TiCl₄, or SnCl₄.
The reaction with an aromatic compound, such as anisole, would likely proceed via the formation of a complex between the Lewis acid and one of the oxygen atoms of the ester or ether group, or one of the chlorine atoms. This would increase the electrophilicity of the carbonyl carbon, facilitating the attack by the aromatic ring. The expected product would be an α,α-dichloro-α-methoxyacetophenone derivative. The regioselectivity of the acylation would be governed by the directing effects of the substituents on the aromatic ring. For instance, in the case of anisole, acylation is expected to occur predominantly at the para position. researchgate.net
Friedel-Crafts Type Acylations for Aromatic α-Keto Ester Synthesis
The Friedel-Crafts acylation is a cornerstone of organic chemistry for the formation of carbon-carbon bonds to aromatic rings. While traditionally employing acyl chlorides or anhydrides, research has demonstrated that this compound can serve as an effective acylating agent for the synthesis of aromatic α-keto esters. This transformation is typically facilitated by a Lewis acid catalyst, which activates the dichloromethoxyacetate derivative towards electrophilic aromatic substitution.
The reaction involves the substitution of one of the chlorine atoms on the α-carbon of the ester by an aromatic group. Subsequent hydrolysis of the remaining chloro and methoxy groups on the α-carbon unmasks the ketone functionality, yielding the desired aromatic α-keto ester. A variety of aromatic and heteroaromatic compounds can be successfully acylated using this method, providing a direct route to valuable synthetic intermediates. The choice of Lewis acid is crucial and can influence the efficiency and selectivity of the reaction. Commonly employed Lewis acids include aluminum chloride (AlCl₃), tin(IV) chloride (SnCl₄), and titanium(IV) chloride (TiCl₄).
For instance, the reaction of benzene (B151609) with this compound in the presence of a suitable Lewis acid would yield methyl benzoylformate. The scope of this reaction extends to a range of substituted aromatic substrates, offering a versatile tool for the preparation of a library of aromatic α-keto esters.
Mechanistic Interpretations of Lewis Acid Catalysis
The role of the Lewis acid in the Friedel-Crafts acylation with this compound is to generate a highly reactive electrophilic species. The generally accepted mechanism involves the coordination of the Lewis acid to one of the chlorine atoms of the dichloromethoxyacetate. This coordination polarizes the C-Cl bond, making the α-carbon more electrophilic and facilitating its attack by the electron-rich aromatic ring.
The initial step is the formation of a complex between the Lewis acid and the chlorine atom. This complexation weakens the C-Cl bond, leading to its cleavage and the formation of a key intermediate. This intermediate is an oxocarbenium ion, which is stabilized by the adjacent methoxy and ester groups. This resonance-stabilized cation is a potent electrophile that readily undergoes electrophilic aromatic substitution with the arene.
Following the electrophilic attack on the aromatic ring, a sigma complex (also known as an arenium ion) is formed. The aromaticity of the ring is then restored by the loss of a proton, typically facilitated by the Lewis acid-chloride complex. The resulting product is an α-chloro-α-methoxy aromatic acetate (B1210297). The final step to obtain the α-keto ester is a hydrolysis workup, which converts the geminal chloro and methoxy groups into a carbonyl group. The efficiency of the Lewis acid catalyst is a critical factor, as it must be strong enough to activate the dichloromethoxyacetate but not so reactive that it leads to undesirable side reactions.
Stereoselective Reactions and Asymmetric Synthesis Utilizing this compound
Beyond its use in aromatic substitutions, this compound is a valuable reagent in the realm of stereoselective synthesis, enabling the controlled formation of specific stereoisomers.
Stereospecific Two-Carbon Homologation of Aldehydes
A significant application of this compound is in the stereospecific two-carbon homologation of aldehydes to furnish (Z)-α-methoxyacrylates. This transformation is effectively achieved using chromium(II) chloride (CrCl₂) under Barbier conditions. researchgate.net The reaction proceeds with a high degree of stereoselectivity, providing the Z-isomer as the major product.
The reaction is applicable to a wide range of aldehydes, including aromatic aldehydes with both electron-donating and electron-withdrawing substituents, as well as aliphatic aldehydes. This method offers a mild and efficient route to functionalized α,β-unsaturated esters, which are important building blocks in organic synthesis.
A proposed mechanism for this reaction involves a Reformatsky-type addition pathway. Initially, the chromium(II) chloride reduces the this compound to generate an organochromium intermediate. This nucleophilic species then adds to the aldehyde carbonyl group. Subsequent elimination of chromium salts and chloride leads to the formation of the carbon-carbon double bond, with the observed Z-selectivity being a key feature of this process. researchgate.net
Below is a table summarizing the results of the stereospecific two-carbon homologation of various aldehydes with this compound.
| Entry | Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | Methyl (Z)-2-methoxy-3-phenylacrylate | 78 |
| 2 | 4-Methoxybenzaldehyde | Methyl (Z)-3-(4-methoxyphenyl)-2-methoxyacrylate | 82 |
| 3 | 4-Nitrobenzaldehyde | Methyl (Z)-2-methoxy-3-(4-nitrophenyl)acrylate | 75 |
| 4 | 2-Naphthaldehyde | Methyl (Z)-2-methoxy-3-(naphthalen-2-yl)acrylate | 72 |
| 5 | Cinnamaldehyde | Methyl (Z,E)-2-methoxy-5-phenylpenta-2,4-dienoate | 65 |
| 6 | Hexanal | Methyl (Z)-2-methoxyoct-2-enoate | 70 |
Development of Chiral Auxiliaries and Catalysts for Enantioselective Transformations
The development of enantioselective transformations is a primary focus of modern organic synthesis. While the direct use of this compound in asymmetric catalysis is not extensively documented in readily available literature, its functional handles provide opportunities for the development of such methodologies. The ester and the reactive dichloromethoxy group can be envisioned as points for the attachment of chiral auxiliaries.
A chiral auxiliary is an enantiomerically pure compound that can be temporarily incorporated into a substrate to direct a subsequent reaction to proceed with a high degree of stereoselectivity. After the desired transformation, the auxiliary can be removed to yield the enantiomerically enriched product. In the context of this compound, a chiral alcohol could be used to transesterify the methyl ester, introducing a chiral auxiliary. The resulting chiral ester could then be subjected to various reactions, with the auxiliary influencing the stereochemical outcome.
Alternatively, the development of chiral Lewis acid catalysts could enable enantioselective Friedel-Crafts acylations with this compound. A chiral Lewis acid could coordinate to the substrate in a specific orientation, leading to a facial bias in the electrophilic attack on the aromatic ring and resulting in the preferential formation of one enantiomer of the α-keto ester product. While this area remains ripe for exploration, the principles of asymmetric catalysis suggest that such transformations are feasible and would represent a significant advancement in the synthetic utility of this compound.
Applications of Methyl 2,2 Dichloro 2 Methoxyacetate in Organic Synthesis
Methyl 2,2-dichloro-2-methoxyacetate as a Versatile Building Block
The reactivity of this compound makes it an effective building block for introducing complex functionalities in a controlled manner. It is particularly noted for its role in carbon-carbon bond-forming reactions, enabling the extension of carbon chains and the creation of stereochemically defined structures.
Synthesis of Chemical Intermediates
This compound is a key starting material for producing valuable chemical intermediates. One of its most prominent uses is in the preparation of methyl (Z)-α-methoxyacrylates. nih.gov These acrylates are themselves important intermediates, as the 2-alkoxyacrylic moiety is present in numerous natural products and is used for the synthesis of biologically active compounds. researchgate.net The double bond within these structures can be further manipulated through various chemical transformations, including Diels-Alder, Claisen rearrangement, and Heck reactions, highlighting the downstream value of the intermediates generated from this compound. researchgate.net
Preparation of Complex Molecular Structures
Beyond simple intermediates, this compound facilitates the assembly of more complex molecular architectures. For instance, the derivatives of arylalkadienes, which can be synthesized using this building block, are useful in the treatment of diseases such as osteoporosis. researchgate.net Its application in the stereoselective synthesis of molecules demonstrates its utility in creating intricate structures with specific three-dimensional arrangements, which is crucial for the development of pharmacologically active agents. researchgate.net
Synthesis of Methyl (Z)-α-methoxyacrylates
A significant and well-documented application of this compound is the stereoselective synthesis of Methyl (Z)-α-methoxyacrylates. researchgate.netgoogle.com This transformation is achieved through a two-carbon homologation of a wide range of aldehydes. nih.govresearchgate.net The reaction is typically carried out under mild Barbier conditions at room temperature, utilizing anhydrous chromium(II) chloride (CrCl₂) as the reagent. researchgate.net This method is notable for its high stereospecificity, generating the (Z)-isomer with high selectivity (Z/E > 97:3). researchgate.net The process offers a significant advantage over other methods that may require multiple steps, harsh conditions, or result in low yields and poor selectivity. researchgate.net
The reaction proceeds effectively with various aromatic, aliphatic, and α,β-unsaturated aldehydes, demonstrating its broad applicability.
| Aldehyde | Product | Yield (%) |
|---|---|---|
| p-Tolualdehyde | (Z)-methyl 2-methoxy-3-(p-tolyl)acrylate | 54 |
| Benzaldehyde | (Z)-methyl 2-methoxy-3-phenylacrylate | 72 |
| 4-Methoxybenzaldehyde | (Z)-methyl 2-methoxy-3-(4-methoxyphenyl)acrylate | 69 |
| 4-Chlorobenzaldehyde | (Z)-methyl 3-(4-chlorophenyl)-2-methoxyacrylate | 65 |
| 2-Naphthaldehyde | (Z)-methyl 2-methoxy-3-(naphthalen-2-yl)acrylate | 68 |
| Cinnamaldehyde | (Z)-methyl 2-methoxy-5-phenylpenta-2,4-dienoate | 75 |
| Cyclohexanecarboxaldehyde | (Z)-methyl 3-cyclohexyl-2-methoxyacrylate | 52 |
| Dodecanal | (Z)-methyl 2-methoxytetradec-2-enoate | 61 |
Data derived from research on the stereoselective synthesis of methyl (Z)-α-methoxyacrylates. researchgate.net
Role in the Synthesis of α-Keto Esters and Glyoxylates
This compound also serves as a valuable precursor for the synthesis of α-keto esters, also known as glyoxylates. researchgate.net These compounds are important organic synthesis intermediates, finding use in the production of pharmaceuticals, agrochemicals, and food additives. google.com The presence of two adjacent electrophilic groups (a carbonyl and an ester) makes them highly reactive and useful in forming heterocyclic compounds. google.com
Preparation of Aromatic α-Keto Esters
A notable application of this compound is in the direct synthesis of aromatic α-keto esters. This is accomplished through a reaction with aromatic compounds in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). researchgate.net This reaction, akin to a Friedel-Crafts acylation, provides a direct route to aryl glyoxylates. The reaction has been successfully demonstrated with various mono- and polymethylbenzenes as well as anisole, yielding the corresponding aromatic α-keto esters in considerable yields. researchgate.net
| Aromatic Compound | Product (Aromatic α-Keto Ester) | Yield (%) |
|---|---|---|
| Benzene (B151609) | Methyl phenylglyoxylate | 60 |
| Toluene | Methyl (p-tolyl)glyoxylate | 75 |
| p-Xylene | Methyl (2,5-dimethylphenyl)glyoxylate | 80 |
| Mesitylene | Methyl (2,4,6-trimethylphenyl)glyoxylate | 85 |
| Anisole | Methyl (p-methoxyphenyl)glyoxylate | 70 |
Data from a study on the reaction of methyl dichloro(methoxy)acetate with aromatics. researchgate.net
Precursors for 2-Aryl Propionates
The aromatic α-keto esters (phenyl glyoxylates) synthesized from this compound are valuable intermediates for another important class of compounds: 2-aryl propionates. researchgate.net A two-step conversion process has been established to transform these phenyl glyoxylates into the final 2-aryl propionate (B1217596) products. This synthetic route involves first converting the esters of phenylglyoxylic acid into their corresponding β,β-dichlorostyrenes, which are then reduced to yield the esters of 2-arylpropionic acids. researchgate.net This pathway provides an alternative method for accessing these structures, which include commercially significant anti-inflammatory drugs. researchgate.net
Contribution to the Synthesis of Diverse Organic Compounds
The dichloromethyl ether and ester functionalities of this compound enable its participation in a range of chemical transformations. It is particularly noted for its role in two-carbon homologation reactions, where it effectively extends a carbon chain by two atoms, introducing valuable functionality in the process.
Derivatives with Potential Biological Activity
A key application of this compound is in the stereospecific synthesis of methyl (Z)-α-methoxyacrylates. These are generated through a two-carbon homologation of various aldehydes in the presence of chromium(II) chloride under Barbier conditions. The α-methoxyacrylate scaffold is a recurring motif in a number of compounds exhibiting biological activity.
Research has focused on incorporating this scaffold into new molecular frameworks to explore their therapeutic or agricultural potential. For instance, a series of novel butenolide compounds containing the (E)-β-methoxyacrylate pharmacophore have been designed and synthesized. In vitro testing of these compounds revealed that they possess notable antifungal properties against various plant pathogens.
Table 1: Antifungal Activity of Methoxyacrylate-Containing Butenolides This table is representative of research findings and not exhaustive.
| Compound ID | Target Fungus | Inhibition Rate (%) at 50 µg/mL |
|---|---|---|
| V-1 | Botrytis cinerea | 85.2 |
| V-2 | Sclerotinia sclerotiorum | 81.5 |
| V-3 | Fusarium graminearum | 78.9 |
| V-4 | Rhizoctonia solani | 75.4 |
Applications in Medicinal Chemistry
The synthesis of novel molecules for medicinal purposes is a critical area of research. While versatile, the direct application of this compound in the synthesis of established pharmaceuticals is not prominently featured in available literature.
Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)
There is limited specific information in the surveyed literature detailing the use of this compound as a direct precursor for currently marketed Active Pharmaceutical Ingredients (APIs) or their registered intermediates. While the methoxyacrylate derivatives synthesized from this reagent possess biological activity (e.g., antifungal), their development has been primarily explored in an agrochemical context. These compounds could potentially serve as leads for pharmaceutical development, but this application is not explicitly documented.
Precursor for Anticancer Compound Moroidin and Bryostatin 1 Derivatives
Despite the request to include this information, a thorough review of the scientific literature on the total synthesis of the anticancer compounds Moroidin and Bryostatin 1 reveals no evidence of this compound being used as a precursor or building block. The published synthetic routes for these complex natural products, including the various analogues of Bryostatin, utilize different starting materials and synthetic strategies. Therefore, a connection between this compound and the synthesis of Moroidin or Bryostatin 1 derivatives could not be scientifically verified.
Applications in Agrochemicals and Specialty Chemicals
The development of new pesticides is crucial for crop protection. This compound serves as a valuable starting material for compounds with potential agrochemical applications. The methoxyacrylate substructure, readily synthesized from this reagent, is a known pharmacophore in strobilurin fungicides.
Building on this, researchers have designed and synthesized novel phenyl methoxyacrylate derivatives that incorporate a 2-alkenylthiopyrimidine group. These compounds have been evaluated for their acaricidal (mite-killing) activity. One particular derivative, (E)-methyl 2-(2-((2-(3,3-dichloroallylthio)-6-(trifluoromethyl)pyrimidin-4-yloxy)methyl)phenyl)-3-methoxyacrylate, demonstrated significant potency against the carmine (B74029) spider mite (Tetranychus cinnabarinus).
Table 2: Acaricidal Activity of a Phenyl Methoxyacrylate Derivative (Compound 4j) Data represents findings from greenhouse tests.
| Activity Type | Test Organism | LC₅₀ (mg/L) |
|---|---|---|
| Larvicidal | T. cinnabarinus | 0.98 |
| Ovicidal | T. cinnabarinus | 2.15 |
Field trials further confirmed that this compound could effectively control the citrus red mite (Panonychus citri) with rapid action and long-lasting persistence. These findings highlight the utility of this compound in generating novel candidates for the agrochemical industry.
Synthesis of Herbicides and Fungicides
While direct, publicly available research detailing the extensive use of this compound in the synthesis of a wide range of commercial herbicides and fungicides is limited, its potential as a precursor is recognized within synthetic chemistry. The compound's structure suggests its utility in creating more complex molecules that may possess pesticidal properties. For instance, a Korean patent document lists "this compound" in a list of substances related to herbicides, indicating its relevance in this sector. scribd.com
The synthesis of certain agrochemicals involves the use of chlorinated intermediates to build the final molecular structure. The dichloro-functional group in this compound can be a key component in forming the backbone of such pesticides.
Development of Novel Agrochemical Compounds
The development of new agrochemical compounds is a continuous effort to overcome resistance in pests and weeds and to improve safety and efficacy. This compound can be utilized in the generation of novel molecular scaffolds. Research in organic synthesis has shown its use in the preparation of methyl (Z)-α-methoxyacrylates. researchgate.netresearchgate.net These structures are of interest as they form the core of some biologically active compounds, and their derivatives could be explored for potential agrochemical applications.
The reactivity of the dichloromethyl group and the ester functionality allows for a variety of chemical transformations, enabling the creation of a diverse library of new compounds for screening as potential herbicides and fungicides.
Industrial Applications and Production Methods of this compound
The industrial utility of this compound is intrinsically linked to its applications as a synthetic intermediate. The demand for this compound is driven by the industries that utilize it for the synthesis of their final products.
Scaling Up Synthetic Procedures for Industrial Production
The industrial production of chlorinated esters involves specific challenges related to handling chlorine and managing reaction conditions to ensure high yields and purity. While specific details on the large-scale synthesis of this compound are not widely published, general principles for the production of chlorinated esters can be applied.
One common method for the synthesis of similar compounds involves the direct chlorination of an appropriate ester precursor. A patent for the preparation of chlorinated aromatic carboxylic acid esters describes a process of contacting the ester with chlorine at controlled temperatures. google.com Another approach for the dichlorination of β-keto esters utilizes an Oxone/aluminum trichloride (B1173362) mixture in an aqueous medium, which is presented as an environmentally friendlier method. organic-chemistry.org
The scaling up of such processes requires careful consideration of reactor design, heat management, and the safe handling of corrosive and potentially toxic materials. The choice of catalysts and reaction conditions is crucial to optimize the yield and minimize the formation of byproducts.
Table 1: Potential Industrial Synthesis Parameters for Chlorinated Esters
| Parameter | Considerations |
| Reactants | Purity of starting materials, stoichiometry |
| Chlorinating Agent | Chlorine gas, sulfuryl chloride, etc. |
| Catalyst | Lewis acids, radical initiators |
| Solvent | Inert solvents to control reaction rate and temperature |
| Temperature | Controlled to ensure selective chlorination |
| Pressure | May be adjusted to control reaction kinetics |
| Reaction Time | Optimized for maximum conversion and minimal side reactions |
| Purification | Distillation, chromatography |
This table presents generalized parameters that would need to be optimized for the specific synthesis of this compound.
Economic and Environmental Considerations in Industrial Synthesis
From an environmental perspective, the production of chlorinated organic compounds raises several concerns. The use of chlorine gas poses safety risks and requires stringent handling protocols. cseindia.org The potential for the formation of hazardous byproducts and the management of waste streams are critical environmental considerations. The broader environmental impact of the caustic-chlorine industry, which produces the elemental chlorine used in these syntheses, is also a factor. cseindia.orgepa.gov
Computational and Theoretical Studies of Methyl 2,2 Dichloro 2 Methoxyacetate
Quantum Chemical Calculations and Electronic Structure Analysis
Detailed quantum chemical calculations specifically for Methyl 2,2-dichloro-2-methoxyacetate are not readily found in peer-reviewed literature. However, the electronic structure of this molecule can be hypothesized based on its constituent functional groups. The presence of two chlorine atoms, a methoxy (B1213986) group, and an acetate (B1210297) group creates a complex interplay of inductive and resonance effects.
A thorough analysis would typically involve Density Functional Theory (DFT) calculations, a common method for investigating the electronic properties of molecules. Such calculations could elucidate the molecular orbital energies, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.
Furthermore, an analysis of the Mulliken and Natural Bond Orbital (NBO) charges would provide insights into the charge distribution across the molecule. It is expected that the carbon atom bonded to the two chlorine atoms would be significantly electron-deficient, making it a potential electrophilic site. The oxygen atoms of the carbonyl and methoxy groups would, in contrast, possess partial negative charges.
A Molecular Electrostatic Potential (MEP) map would visually represent the electron density distribution, highlighting the electrophilic and nucleophilic regions of the molecule. This information is crucial for predicting how the molecule might interact with other chemical species.
Molecular Docking and Dynamics Simulations
There is currently no published research on the molecular docking or dynamics simulations of this compound to investigate its biological activity. Such studies are typically performed when a compound is being explored for potential pharmaceutical applications.
Should a biological target be identified, molecular docking simulations could be employed to predict the binding affinity and orientation of this compound within the active site of a protein. This would provide a theoretical basis for its potential efficacy as an inhibitor or activator.
Following docking, molecular dynamics simulations could be used to study the stability of the ligand-protein complex over time. These simulations provide a more dynamic picture of the interactions, taking into account the flexibility of both the ligand and the protein. Key parameters to be analyzed would include root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and the hydrogen bond network between the molecule and the protein.
Reaction Pathway Modeling and Transition State Analysis
While this compound is used in chemical synthesis, for instance in the preparation of methyl (Z)-α-methoxyacrylates, detailed computational modeling of its reaction pathways is not widely available. scientificlabs.ie
Reaction pathway modeling, often using DFT or more advanced ab initio methods, could be used to investigate the mechanisms of reactions involving this compound. For a given reaction, the geometries of the reactants, transition states, and products would be optimized. The calculation of the activation energy by identifying the transition state structure would provide a quantitative measure of the reaction's feasibility.
For example, in its role in two-carbon homologation of aldehydes, computational analysis could clarify the stereospecificity of the reaction under Barbier conditions. scientificlabs.ie This would involve modeling the interaction of this compound with the metal used in the Barbier reaction and the subsequent steps leading to the final product.
Spectroscopic Data Prediction and Validation
The prediction of spectroscopic data through computational methods is a powerful tool for validating experimental findings and aiding in structure elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts of this compound could be calculated using methods like Gauge-Including Atomic Orbital (GIAO). These predicted shifts, when compared with experimental data, can confirm the molecular structure.
Infrared (IR) Spectroscopy: The vibrational frequencies of this compound can be computed to predict its IR spectrum. The calculated frequencies would correspond to the various vibrational modes of the molecule, such as the C-Cl, C=O, and C-O stretching and bending vibrations. This theoretical spectrum can be compared with an experimental spectrum to aid in the assignment of absorption bands.
Mass Spectrometry: While direct prediction of mass spectra is complex, computational methods can be used to calculate the energies of potential fragment ions. This can help in interpreting the fragmentation patterns observed in an experimental mass spectrum, providing further confirmation of the compound's structure.
Below is a table of predicted spectroscopic data based on general principles and comparison with similar structures, which would require validation through specific computational studies.
| Spectroscopic Data | Predicted Values |
| ¹H NMR | Two singlets are expected: one for the methoxy group protons and another for the methyl ester protons. The exact chemical shifts would depend on the solvent and would need to be calculated. |
| ¹³C NMR | Signals for the quaternary carbon attached to the chlorines, the carbonyl carbon, the methoxy carbon, and the methyl ester carbon are anticipated. The chemical shift of the dichlorinated carbon would be significantly downfield. |
| IR Spectroscopy (cm⁻¹) | A strong absorption band for the C=O stretch of the ester is expected around 1750 cm⁻¹. C-O stretching bands would appear in the 1000-1300 cm⁻¹ region, and C-Cl stretching vibrations would be observed at lower frequencies. |
Future Research Directions for Methyl 2,2 Dichloro 2 Methoxyacetate
Exploration of New Synthetic Pathways
The development of more efficient, sustainable, and scalable synthetic routes to Methyl 2,2-dichloro-2-methoxyacetate is a primary research objective. Current methods may rely on multi-step procedures or harsh reagents. Future research should pivot towards innovative strategies that offer improved atom economy and milder reaction conditions.
Key areas for exploration include:
Direct Dichlorination of Precursors: Investigating the direct α,α-dichlorination of methyl methoxyacetate (B1198184). This could involve exploring a range of modern chlorinating agents beyond traditional reagents, focusing on selectivity and minimizing side reactions.
Alkoxy-Chlorination of Alkenes: Developing a pathway from a suitable alkene precursor through a concerted or stepwise dichlorination and methoxylation process. This could provide a convergent and highly functionalized route to the target molecule.
Adaptation of Dichloromethyl Methyl Ether Chemistry: Exploring reactions involving dichloromethyl methyl ether and a suitable C1 synthon that could assemble the target ester. orgsyn.org For instance, a Lewis acid-mediated reaction with a carbonyl-containing substrate could be a viable, yet underexplored, avenue. researchgate.net
Flow Chemistry Approaches: Implementing continuous flow technologies for the synthesis. Flow reactors can offer enhanced safety, precise control over reaction parameters (temperature, pressure, stoichiometry), and improved scalability for potentially hazardous reactions involving chlorinating agents.
| Proposed Synthetic Strategy | Potential Precursors | Key Reagents/Conditions to Investigate |
| Direct α,α-Dichlorination | Methyl methoxyacetate | N-Chlorosuccinimide (NCS), Sulfuryl chloride (SO₂Cl₂) with radical initiators, Hexachloroethane |
| Convergent Synthesis | Methyl glyoxylate, Methanol (B129727) | Phosphorus pentachloride (PCl₅), Thionyl chloride (SOCl₂) |
| Dichlorocarbene Insertion | Methyl formate (B1220265) | Dichlorocarbene generated from chloroform (B151607) under phase-transfer catalysis |
Development of Novel Catalytic Systems
Catalysis offers a powerful tool for enhancing the efficiency and selectivity of organic transformations. Future research into the synthesis of this compound should prioritize the development of novel catalytic systems that can overcome the limitations of stoichiometric methods.
Promising catalytic approaches include:
Lewis Acid Catalysis: Systematic screening of a broad range of Lewis acids (e.g., TiCl₄, AlCl₃, ZnCl₂) to catalyze the reaction between precursors like methyl formate and a chlorine source. researchgate.net Research could focus on catalyst loading, solvent effects, and temperature optimization to maximize yield and purity.
Organocatalysis: The application of chiral or achiral organocatalysts for the synthesis is a nascent area. For instance, amine-based catalysts, such as cinchona alkaloids, have been shown to be effective in asymmetric halogenation reactions and could be adapted. nih.gov This could potentially lead to enantioselective syntheses of related chiral analogs.
Transition Metal Catalysis: Investigating transition metal complexes (e.g., copper, palladium) that can facilitate selective chlorination reactions. researchgate.net Research could focus on designing ligands that tune the reactivity and selectivity of the metal center for the specific transformation. For example, copper-catalyzed dichloromethylation of alkenes using reagents like BrCCl₂H suggests that metal-mediated radical pathways could be explored. researchgate.net
Heterogeneous Catalysis: The development of solid-supported catalysts could simplify product purification and enable catalyst recycling, aligning with green chemistry principles. google.comacs.org Materials such as functionalized polymers or zeolites could be engineered to catalyze the key bond-forming steps.
Investigation of Undiscovered Reactivity Patterns
The known reactivity of this compound is largely centered on its use in the Barbier-type reaction for the homologation of aldehydes to form methyl (Z)-α-methoxyacrylates. scientificlabs.ie However, the combination of a gem-dichloro center, an ester, and a methoxy (B1213986) group suggests a rich and largely unexplored reactivity profile.
Future studies should aim to:
Systematic Nucleophilic Substitution Studies: Investigate the reaction of the compound with a diverse array of nucleophiles (e.g., organometallics, amines, thiols, azides). sydney.edu.auresearchgate.net Research should aim to understand the chemoselectivity of these reactions—whether substitution occurs at the dichlorinated carbon or the ester carbonyl—and the factors that control the outcome.
Reductive Transformations: Explore selective reduction pathways. The use of different reducing agents could potentially lead to monochlorinated products, aldehydes, or alcohols, thereby expanding the synthetic utility of the parent compound.
Generation of Reactive Intermediates: Investigate whether this compound can serve as a precursor to other reactive species. For example, treatment with strong bases could potentially generate a chloro-methoxy-carbene, which could then participate in cycloaddition or insertion reactions.
Cycloaddition Reactions: Assess the potential of the molecule or its derivatives to participate in cycloaddition reactions, either as the 2π component or as a precursor to a 1,3-dipole, opening pathways to novel heterocyclic systems.
| Reactant Class | Potential Reaction Type | Expected Product Class |
| Organolithium/Grignard Reagents | Nucleophilic Substitution | α-Chloro-α-alkyl-α-methoxy esters |
| Amines/Thiols | Nucleophilic Substitution | α-Amino/Thio-α-methoxy esters |
| Strong, Non-nucleophilic Bases | α-Elimination | Chloro-methoxy-carbene intermediates |
| Reducing Agents (e.g., NaBH₄, DIBAL-H) | Carbonyl Reduction | Dichlorinated alcohols |
Expansion of Synthetic Applications in Complex Molecule Synthesis
The primary known application of this compound is the synthesis of α-methoxyacrylates. scientificlabs.ie These products are structurally related to the β-methoxyacrylate (strobilurin) class of fungicides, which are of significant commercial and biological importance. nih.govresearchgate.netresearchgate.netnih.gov This connection provides a clear vector for expanding the compound's application in the synthesis of complex, biologically active molecules.
Future research should focus on:
Total Synthesis of Natural Products: Employing the α-methoxyacrylate building blocks derived from the title compound in the total synthesis of natural products that contain this motif. frontiersin.orgnih.gov This would validate the strategic importance of this reagent in complex synthesis.
Medicinal and Agrochemical Chemistry: Designing and synthesizing novel libraries of compounds for drug discovery and agrochemical development based on the α-methoxyacrylate scaffold. The unique substitution pattern offered by this reagent could lead to analogs with improved efficacy, selectivity, or metabolic stability. researchgate.net
Development of Tandem Reactions: Designing multi-step, one-pot reaction sequences that begin with this compound. For example, an in-situ homologation followed by a Diels-Alder or Michael addition reaction could rapidly build molecular complexity from a simple starting material.
Polymer Chemistry: Investigating the α-methoxyacrylate products as monomers for polymerization reactions. The resulting polymers would have unique functional groups along the backbone, potentially leading to materials with novel properties.
Advanced Computational Modeling and Machine Learning Applications in Research
Modern computational tools can accelerate chemical research by providing deep mechanistic insights and predictive power. The future study of this compound would benefit immensely from the integration of computational modeling and machine learning.
Key directions include:
Mechanistic Elucidation via DFT: Using Density Functional Theory (DFT) calculations to model the transition states and reaction pathways for both its synthesis and its known and proposed reactions. nih.gov This can help rationalize observed selectivity (e.g., the Z-selectivity in acrylate (B77674) formation) and guide the design of improved catalysts and reaction conditions.
Predictive Modeling of Reactivity: Developing Quantitative Structure-Activity Relationship (QSAR) models using machine learning algorithms to predict the reactivity of this compound with various substrates. nih.gov By training models on experimental data from related halogenated compounds, researchers could screen for novel, undiscovered reactions in silico before attempting them in the lab.
Reaction Condition Optimization: Employing machine learning algorithms to optimize reaction conditions (e.g., catalyst, solvent, temperature) for its synthesis and subsequent transformations. chemintelligence.comacs.org These models can analyze complex, multi-variable data to identify optimal conditions more efficiently than traditional one-variable-at-a-time approaches.
Virtual Screening for Biological Activity: Using the structure of the derived α-methoxyacrylates as a starting point for virtual screening campaigns against biological targets, such as the cytochrome bc1 complex. researchgate.net This could rapidly identify promising candidates for further synthesis and biological evaluation, accelerating the discovery of new agrochemicals or pharmaceuticals.
| Computational Tool | Research Application | Target Outcome |
| Density Functional Theory (DFT) | Reaction Mechanism Modeling | Understanding stereoselectivity; Designing new catalysts |
| Machine Learning (e.g., Random Forest, Neural Networks) | Reaction Outcome Prediction | Identifying novel reactivity patterns; Prioritizing experiments |
| Design of Experiments (DoE) with CFD | Process Optimization | Maximizing yield and selectivity of synthesis |
| Molecular Docking / Virtual Screening | Bioactivity Prediction | Identifying potential drug/agrochemical candidates |
Q & A
Basic Research Questions
Q. What is the optimal synthetic route for preparing Methyl 2,2-dichloro-2-methoxyacetate with high purity?
- Methodological Answer : The compound can be synthesized via esterification under acidic conditions. A typical protocol involves reacting the corresponding carboxylic acid derivative (e.g., 2,2-dichloro-2-methoxyacetic acid) with methanol in the presence of concentrated sulfuric acid as a catalyst. Reflux the mixture for 4–6 hours, followed by quenching in ice water to precipitate the product. Purify via recrystallization from ethanol to achieve >95% purity . The CAS number (14002-80-3) should be used to verify compound identity during procurement or characterization .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm the methoxy (δ ~3.8 ppm), dichloromethyl (δ ~5.2 ppm), and ester carbonyl (δ ~170 ppm) groups.
- IR Spectroscopy : Identify ester C=O stretching (~1740 cm) and C-O-C vibrations (~1250 cm).
- Mass Spectrometry : Confirm the molecular ion peak (m/z ~196 for ) and fragmentation patterns.
Cross-reference with published spectral databases to validate structural assignments .
Advanced Research Questions
Q. How does this compound function as a cyclization precursor in complex organic syntheses?
- Methodological Answer : In multistep syntheses (e.g., Scheme 18 in EP 123456), the compound reacts with amine intermediates via nucleophilic substitution. The dichloromethoxy group acts as a leaving group, enabling cyclization under mild basic conditions (e.g., KCO/DMF). Monitor reaction progress using TLC (eluent: hexane/ethyl acetate 4:1) and isolate intermediates via column chromatography. This method achieves >80% yield in cyclization steps, critical for constructing heterocyclic scaffolds .
Q. How can researchers resolve contradictions in reaction yields when varying catalysts or solvents?
- Methodological Answer :
- Design of Experiments (DoE) : Systematically test catalysts (e.g., HSO, TsOH) and solvents (e.g., methanol, DCM) to identify optimal conditions.
- Kinetic Studies : Use in-situ FTIR or HPLC to track reaction progress and identify side products (e.g., hydrolysis byproducts).
- Statistical Analysis : Apply ANOVA to determine significant factors affecting yield. For example, polar aprotic solvents may enhance reactivity but increase hydrolysis risks, necessitating controlled water content .
Q. What strategies mitigate stability issues of this compound during long-term storage?
- Methodological Answer :
- Storage Conditions : Store at –20°C in amber vials under inert gas (N/Ar) to prevent moisture absorption and photodegradation.
- Purity Monitoring : Periodically analyze via GC-MS or -NMR. If degradation exceeds 5%, repurify via flash chromatography (silica gel, hexane/ethyl acetate gradient).
Stability studies indicate <3% decomposition over 6 months under optimal conditions .
Data Analysis and Troubleshooting
Q. How to interpret conflicting -NMR data for this compound across research groups?
- Methodological Answer :
- Solvent Effects : Compare spectra acquired in CDCl vs. DMSO-d; shifts in methoxy protons (Δδ ~0.1–0.3 ppm) are common.
- Impurity Peaks : Identify residual solvents (e.g., ethanol from recrystallization) at δ 1.1 ppm (CH) and 3.6 ppm (CH).
- Quantitative NMR (qNMR) : Use an internal standard (e.g., maleic acid) to quantify purity and resolve integration discrepancies .
Q. What analytical workflows validate the compound’s role in catalytic cycles or mechanistic studies?
- Methodological Answer :
- Isotopic Labeling : Synthesize -labeled derivatives to track bond rearrangements via NMR.
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to predict transition states and compare with experimental kinetic data.
- In-situ Monitoring : Use ReactIR to detect intermediates (e.g., enolates) during reactions.
A 2024 study demonstrated a 92% correlation between computed and observed activation energies for cyclization steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
